N-cyclopentyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S2/c1-7-10(19)17-11(15-14-7)21-12(16-17)20-6-9(18)13-8-4-2-3-5-8/h8H,2-6H2,1H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDONTBVYGDZWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which is then functionalized to introduce the desired substituents. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
N-cyclopentyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings and Functional Insights
Heterocyclic Core Modifications
- Thiadiazolo-Triazine vs. Triazinoindole Systems: The target compound’s [1,3,4]thiadiazolo[2,3-c][1,2,4]triazine core distinguishes it from triazinoindole derivatives (e.g., compounds 23–27 in ).
- Substituent Effects : The cyclopentyl acetamide group in the target compound may enhance lipophilicity and bioavailability compared to simpler aryl acetamides (e.g., 4-bromophenyl in compound 26 ). This modification aligns with trends in drug design to improve pharmacokinetic profiles .
Biological Activity
N-cyclopentyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide is a complex chemical compound known for its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 318.4 g/mol. The compound features a thiadiazole ring fused with a triazinone structure, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂S |
| Molecular Weight | 318.4 g/mol |
| CAS Number | 941985-24-6 |
This compound primarily acts as an inhibitor of specific kinases involved in cell cycle regulation. It has been shown to target Cyclin-dependent Kinase 4 (CDK4) and AMP-activated protein kinase (AMPK), leading to:
- Cell Cycle Arrest : Inhibition of CDK4 prevents the transition from the G1 to S phase of the cell cycle.
- Induction of Apoptosis : The compound triggers programmed cell death in various cancer cell lines at concentrations ranging from 30 to 100 nM.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against multiple cancer types:
- In vitro Studies : The compound exhibited significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (nM) |
|---|---|
| MCF7 | 45 |
| A549 | 60 |
Mechanistic Insights
The mechanism by which this compound induces apoptosis involves the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
Study 1: Efficacy in Tumor Models
A recent study evaluated the efficacy of this compound in vivo using xenograft tumor models. The results indicated a significant reduction in tumor volume compared to control groups receiving placebo treatments.
Study 2: Synergistic Effects
Another investigation explored the synergistic effects of combining this compound with established chemotherapeutics like cisplatin. The combination therapy resulted in enhanced antitumor activity and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
